

An In-depth Guide to the Crystal Structure and Polymorphism of Pregabalin

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solid-state chemistry of pregabalin, focusing on its crystal structure and polymorphic forms. Understanding the solid-state properties of an active pharmaceutical ingredient (API) like pregabalin is critical for ensuring drug product quality, stability, and bioavailability.

Introduction to Pregabalin

Pregabalin, chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid, is an anticonvulsant and analgesic drug.[1] It is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA) and exerts its therapeutic effects by binding to the alpha-2-delta ($\alpha 2\delta$) subunit of voltage-gated calcium channels in the central nervous system.[1] While the focus of this guide is on the solid-state properties of pregabalin, it is important to note that very limited specific information is publicly available regarding the crystal structure and polymorphism of its hydrochloride salt. The following sections will detail the known polymorphic forms of pregabalin itself.

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact a drug's physicochemical properties, including its melting point, solubility, dissolution rate, and stability.[2] Therefore, thorough characterization of these forms is a crucial aspect of drug development.



Polymorphic Forms of Pregabalin

Several polymorphic forms of pregabalin have been identified and characterized, primarily through X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). The key characteristics of these forms are summarized below.

Quantitative Data of Pregabalin Polymorphs

The following tables present the key analytical data for the identified polymorphic forms of pregabalin.

Table 1: X-ray Powder Diffraction (XRPD) Data for Pregabalin Polymorphs (Characteristic Peaks at $2\theta \pm 0.2^{\circ}$)

Polymorph	Characteristic XRPD Peaks (2θ)
Form I	11.6, 13.3, 16.5, 20.0, 23.4[3][4]
Form II	5.7, 11.3, 17.0, 22.7[3][4]
Form III	6.3, 12.6, 19.0, 20.8, 27.0[3]
Form IV	18.3, 18.4, 20.2, 22.2, 23.2[3]
Form α	9.5, 16.5, 17.8, 19.0, 20.0, 23.3[2]
Hemihydrate	5.8, 18.4, 19.2, 20.7, 23.7[5][6]

Table 2: Thermal Analysis Data for Pregabalin Polymorphs



Polymorph	Analytical Technique	Key Findings
Form I	DSC	Endothermic peak characteristic of melting.[3][4]
Form IV	DSC	Characteristic DSC thermogram.[3]
Form α	DSC	Endothermic maximum peak at approximately 195°C.[2]
Hemihydrate	DSC	Broad endotherm from ~60°C to 100°C and another endothermic peak at 181°C.[5]
Racemic Pregabalin	Melting Point	162-165°C[5]
(S)-Enantiomer	Melting Point	~195°C[2]

Single Crystal Structure Data

Detailed single-crystal X-ray diffraction data provides the most definitive structural information. To date, such data has been reported for Form IV of pregabalin.

Table 3: Single Crystal Data for Pregabalin Form IV

Parameter	Value
Crystal System	Orthorhombic
Space Group	P 21 21 21

This information is crucial for understanding the precise three-dimensional arrangement of molecules in the crystal lattice of this specific polymorph.

Experimental Protocols for Polymorph Characterization



The characterization of pregabalin polymorphs relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments.

X-ray Powder Diffraction (XRPD)

XRPD is a fundamental technique for identifying and differentiating crystalline forms based on their unique diffraction patterns.

- Instrumentation: A powder X-ray diffractometer equipped with a solid-state detector and using copper radiation (e.g., Cu Kα at 1.5418 Å) is typically employed.[5]
- Sample Preparation: The solid sample is gently packed into a sample holder, often made of aluminum with a zero-background plate, to ensure a flat and uniform surface.
- Data Collection:
 - Scanning Range (2θ): A common range is from 2° to 40°.[5]
 - Scan Mode: Continuous scan.[5]
 - Step Size: Approximately 0.05°.[5]
 - Scan Rate: A typical rate is 5° per minute.[5]
- Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to identify the positions of the diffraction peaks. These peak positions are characteristic of a specific crystalline form.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting points, phase transitions, and other thermal events.

- Instrumentation: A differential scanning calorimeter is used.
- Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.



- Experimental Conditions:
 - Heating Rate: A standard heating rate is 10°C per minute.
 - Temperature Range: The sample is heated over a temperature range that encompasses the expected thermal events, for example, from ambient temperature to above the melting point.
 - Atmosphere: An inert atmosphere, such as nitrogen, is typically used to prevent oxidative degradation.
- Data Analysis: The DSC thermogram shows endothermic (heat absorbing) and exothermic (heat releasing) events. For polymorphs, the melting point is observed as a sharp endothermic peak.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, which is useful for detecting the presence of solvates (including hydrates) and assessing thermal stability.

- Instrumentation: A thermogravimetric analyzer, which includes a high-precision balance and a furnace.
- Sample Preparation: A small amount of the sample is placed in a tared pan.
- Experimental Conditions:
 - Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range.
 - Atmosphere: A controlled atmosphere, such as nitrogen, is used.
- Data Analysis: The TGA curve plots the percentage of weight loss against temperature. A
 step-wise weight loss can indicate the loss of solvent molecules from a solvated crystal
 structure.

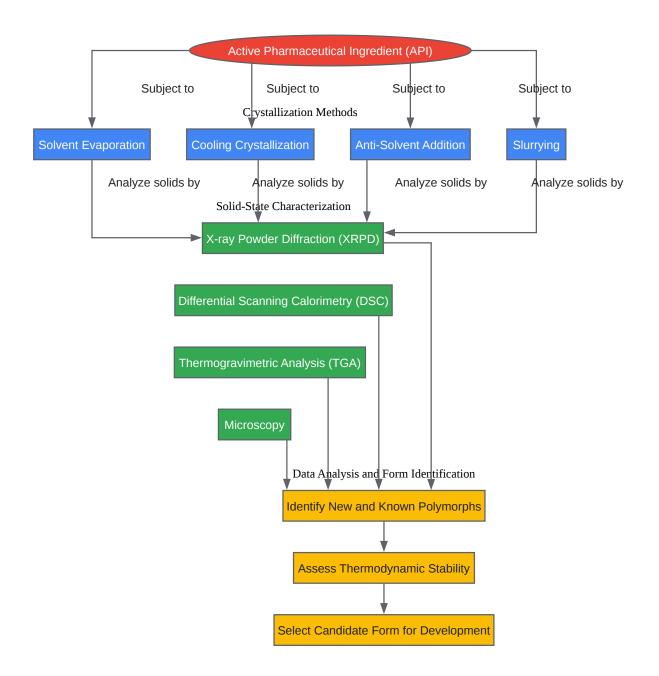


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Visualization of Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for polymorph screening and the relationships between different solid forms.

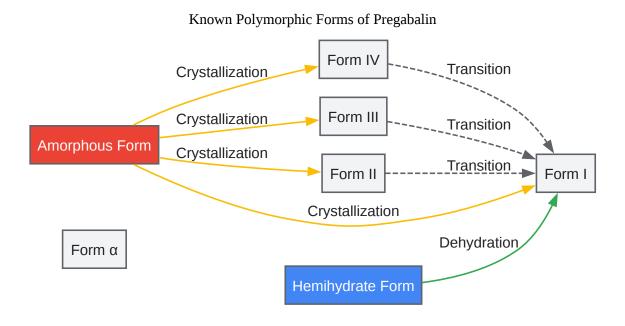




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Workflow for Polymorph Screening and Characterization.





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- To cite this document: BenchChem. [An In-depth Guide to the Crystal Structure and Polymorphism of Pregabalin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12754246#pregabalin-hydrochloride-crystal-structure-and-polymorphism]

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